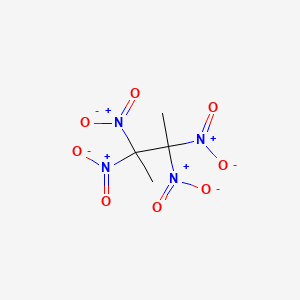

2,2,3,3-Tetranitrobutane

Description

Properties

CAS No. |

20919-97-5 |

|---|---|

Molecular Formula |

C4H6N4O8 |

Molecular Weight |

238.11 g/mol |

IUPAC Name |

2,2,3,3-tetranitrobutane |

InChI |

InChI=1S/C4H6N4O8/c1-3(5(9)10,6(11)12)4(2,7(13)14)8(15)16/h1-2H3 |

InChI Key |

TZYHJVUDEVSVCR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C)([N+](=O)[O-])[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Structural Characterization of 2,2,3,3 Tetranitrobutane

Spectroscopic Analysis Techniques

Spectroscopic methods are fundamental in determining the molecular architecture of chemical compounds. For 2,2,3,3-tetranitrobutane, vibrational and nuclear magnetic resonance spectroscopy have proven to be particularly insightful. These techniques probe the vibrational modes of chemical bonds and the magnetic environments of atomic nuclei, respectively, offering a comprehensive picture of the molecule's structure.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for analyzing molecular structure. ksu.edu.sa IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces transitions between vibrational energy levels. ksu.edu.sa This absorption is dependent on a change in the molecule's dipole moment during a vibration. spectroscopyonline.com Conversely, Raman spectroscopy is a light scattering technique where the inelastic scattering of monochromatic light reveals information about a molecule's vibrational modes. ksu.edu.sa This effect relies on a change in the polarizability of the molecule. spectroscopyonline.com Together, these complementary methods provide a detailed fingerprint of a molecule's vibrational landscape. ksu.edu.saspectroscopyonline.com

The nitro groups (NO₂) within 2,2,3,3-tetranitrobutane give rise to characteristic vibrational modes that are readily identifiable in its IR and Raman spectra. The symmetric and asymmetric stretching vibrations of the N-O bonds are particularly prominent. The asymmetric stretching modes typically appear at higher frequencies compared to the symmetric stretches. Additionally, other vibrational modes such as scissoring, wagging, twisting, and rocking motions of the nitro groups contribute to the complexity of the spectra, with their specific frequencies and intensities providing a detailed signature of the nitro groups' environment within the molecule.

Asymmetric NO₂ Stretch: This mode involves the two N-O bonds stretching out of phase.

Symmetric NO₂ Stretch: In this mode, both N-O bonds stretch in phase.

NO₂ Scissoring: This is a bending vibration where the O-N-O angle changes.

NO₂ Wagging: An out-of-plane bending vibration where the NO₂ group moves perpendicular to the C-N bond.

NO₂ Twisting: An out-of-plane vibration where the NO₂ group twists around the C-N bond.

NO₂ Rocking: An in-plane bending vibration where the NO₂ group rocks back and forth.

The precise frequencies of these modes can be influenced by factors such as the molecule's conformation and its physical state (solid or solution).

Studies utilizing both IR and Raman spectroscopy have revealed the existence of rotational isomers (rotamers) of 2,2,3,3-tetranitrobutane. rsc.org By comparing the spectra of the compound in solid and solution states, researchers have determined that it exists as a mixture of gauche and trans rotamers in the solid state, with the gauche form being predominant. rsc.org In solution, the equilibrium between these rotamers is solvent-dependent. For instance, in carbon tetrachloride solution at 25°C, the mixture consists of approximately 34% gauche and 66% trans isomers, while in benzene (B151609) solution, the equilibrium shifts to 72% gauche and 28% trans. rsc.org This differentiation is possible because the distinct spatial arrangements of the nitro groups in the gauche and trans conformers lead to subtle but measurable differences in their vibrational frequencies and spectral intensities.

| State | Solvent | Gauche Isomer (%) | Trans Isomer (%) |

| Solid | - | Predominant | Present |

| Solution (25°C) | Carbon Tetrachloride | 34 | 66 |

| Solution (25°C) | Benzene | 72 | 28 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C. ox.ac.uk The chemical shift of a nucleus in an NMR spectrum provides information about its local electronic environment. ox.ac.uklibretexts.org

¹H NMR spectroscopy of 2,2,3,3-tetranitrobutane provides information about the chemical environment of the protons in the molecule. Although the core butane (B89635) structure lacks protons directly attached to the carbon backbone, the methyl protons of any potential impurities or related structures could be analyzed. For the closely related 2,3-dinitro-2,3-dimethylbutane, analysis of the proton signals can help in understanding the conformational equilibrium between gauche and trans isomers in different solvents. psu.edu The chemical shifts and coupling constants of the methyl protons would be sensitive to the dihedral angle between the nitro groups, thus providing insight into the predominant conformation in solution.

¹³C NMR spectroscopy is a powerful tool for characterizing the carbon skeleton of a molecule. libretexts.orgudel.edu In 2,2,3,3-tetranitrobutane, the ¹³C NMR spectrum would be expected to show distinct signals for the different carbon atoms in the butane backbone. The chemical shifts of the carbons directly bonded to the electron-withdrawing nitro groups (C2 and C3) would be significantly shifted downfield compared to the terminal methyl carbons (C1 and C4). Due to the symmetry of the molecule, the two nitro-substituted carbons (C2 and C3) would be chemically equivalent, as would the two terminal methyl carbons, leading to a simple spectrum with potentially only two unique signals. The exact chemical shift values provide direct evidence for the electronic environment of each carbon atom. docbrown.info

| Carbon Atom | Expected Chemical Shift Range (ppm) | Reason for Shift |

| C1, C4 (CH₃) | Upfield region | Shielded by electron density |

| C2, C3 (C-NO₂) | Downfield region | Deshielded by electronegative nitro groups |

Multinuclear NMR (e.g., ¹⁴N/¹⁵N) for Nitro Group Resonances

Multinuclear NMR spectroscopy provides invaluable insights into the electronic environment of atomic nuclei within a molecule. man.ac.uksouthampton.ac.uk For 2,2,3,3-tetranitrobutane, the focus lies on the nitrogen nuclei of the four nitro groups. Both stable isotopes of nitrogen, ¹⁴N and ¹⁵N, are NMR active. huji.ac.il However, they present different characteristics. The ¹⁴N isotope, with a natural abundance of 99.6%, is a quadrupolar nucleus, which often leads to broad signals that can be difficult to observe with high resolution. huji.ac.ilnih.gov In contrast, the ¹⁵N isotope is a spin-½ nucleus, resulting in sharper lines, but its low natural abundance (0.37%) makes it significantly less sensitive. huji.ac.ilwikipedia.org

Despite the low sensitivity, ¹⁵N NMR is often the preferred method for detailed structural analysis. wikipedia.org The chemical shifts of the ¹⁵N nuclei in the nitro groups of 2,2,3,3-tetranitrobutane are highly sensitive to their local electronic and steric environments. These shifts can provide information on the rotational isomerism of the molecule, indicating the presence of different conformers (gauche and trans) in solution. rsc.org To overcome the low sensitivity of ¹⁵N NMR, techniques such as isotopic enrichment or the use of heteronuclear correlation experiments are often employed. huji.ac.ilresearchgate.net

| NMR Nucleus | Spin | Natural Abundance (%) | Characteristics |

| ¹⁴N | 1 | 99.6 | Quadrupolar, broad signals |

| ¹⁵N | 1/2 | 0.37 | Sharp signals, low sensitivity |

Two-Dimensional NMR Techniques for Connectivity Assignments

Two-dimensional (2D) NMR spectroscopy offers a powerful extension to 1D NMR by spreading spectral information across two frequency axes, which helps to resolve overlapping signals and establish correlations between different nuclei within the molecule. wikipedia.orgmnstate.eduucl.ac.uk For a molecule like 2,2,3,3-tetranitrobutane, while the proton NMR spectrum is simple due to the presence of only methyl protons, 2D techniques can be crucial for confirming structural assignments, especially when considering potential impurities or derivatives.

Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly useful. numberanalytics.com An HSQC experiment would correlate the proton signals with the directly attached carbon atoms, confirming the C-H connectivity. An HMBC experiment provides information about longer-range couplings (typically 2-3 bonds), which can be used to establish the connectivity between the methyl groups and the quaternary carbons bearing the nitro groups. numberanalytics.comharvard.edu While direct proton-nitrogen correlations are also possible, the low sensitivity of ¹⁵N often makes these experiments challenging without isotopic labeling. researchgate.net

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the fragmentation pathways of a molecule. For 2,2,3,3-tetranitrobutane, obtaining a clear molecular ion peak can be challenging due to its potential instability under typical ionization conditions. ontosight.aipsu.edu The high number of nitro groups makes the molecule susceptible to fragmentation. psu.edu

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. libretexts.orgdocbrown.infochemguide.co.uk Common fragmentation pathways for nitroalkanes involve the loss of nitro groups (NO₂) or parts of the alkyl chain. In the case of 2,2,3,3-tetranitrobutane, characteristic fragments would likely correspond to the loss of one or more NO₂ groups. The analysis of these fragmentation patterns, often aided by high-resolution mass spectrometry for accurate mass determination, allows for the confirmation of the compound's identity and provides insights into its chemical stability. psu.edunih.gov The choice of ionization technique, such as electrospray ionization (ESI) or direct analysis in real time (DART), can significantly influence the observed spectra and the ability to detect the molecular ion or its adducts. nih.govnist.govresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wordpress.com This technique provides a detailed picture of the molecule's conformation and how it packs in the solid state.

Determination of Crystal System and Space Group

The first step in a crystallographic analysis is to determine the crystal system and space group. nist.govwebmineral.com The crystal system describes the symmetry of the unit cell, the basic repeating unit of the crystal lattice. There are seven crystal systems: triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic. webmineral.com The space group provides a more detailed description of the symmetry elements within the unit cell, including translations, rotations, and reflections. wikipedia.orgxray.cz The determination of these parameters is crucial for solving the crystal structure.

Analysis of Molecular Conformation and Geometry in the Crystalline Phase

Once the crystal structure is solved, a detailed analysis of the molecular conformation and geometry of 2,2,3,3-tetranitrobutane in the crystalline phase can be performed. This includes the precise measurement of bond lengths, bond angles, and torsion angles. For 2,2,3,3-tetranitrobutane, of particular interest is the conformation around the central C-C bond, which can exist in either a gauche or trans arrangement. rsc.org X-ray crystallography can definitively determine which conformer, or if a mixture of conformers, is present in the solid state. rsc.org This information is vital for understanding the molecule's stability and energetic properties.

Correlating Solution-State Isomerism with Solid-State Structures

The interplay between the conformational preferences of 2,2,3,3-tetranitrobutane in solution and its arrangement in the crystalline solid state provides valuable insights into the subtle balance of intramolecular and intermolecular forces that govern its structure.

In the solution phase, 2,2,3,3-tetranitrobutane exists as a dynamic equilibrium between the gauche and trans rotamers. The relative populations of these conformers are notably influenced by the surrounding solvent environment. For instance, in a non-polar solvent like carbon tetrachloride at 25°C, the trans isomer is the major component, constituting 66% of the mixture, while the gauche form accounts for the remaining 34%. rsc.org Conversely, in benzene solution under the same conditions, the equilibrium shifts, with the gauche rotamer becoming the predominant species at 72%, and the trans isomer making up 28%. rsc.org This solvent-dependent equilibrium highlights the role of intermolecular interactions in stabilizing the different conformers in solution.

In stark contrast to the solution-state equilibrium, the solid-state structure of 2,2,3,3-tetranitrobutane exclusively features the gauche conformer. researchgate.net X-ray crystallographic studies have revealed the existence of two crystalline polymorphs, a monoclinic and a triclinic form. In both of these solid-state arrangements, the molecule adopts a gauche conformation where the two methyl groups are positioned at a dihedral angle to one another. researchgate.net Within this gauche framework, the nitro groups are staggered, a configuration that serves to minimize steric hindrance within the tightly packed crystal lattice. researchgate.net The consistent preference for the gauche isomer in the solid state, irrespective of the polymorphic form, suggests that this conformation allows for more favorable packing and stronger intermolecular interactions in the crystalline environment, which ultimately dictate the observed solid-state architecture. The absence of the trans rotamer in the crystal structure underscores the energetic favorability of the gauche form in the solid phase. researchgate.net

The following tables provide a detailed look at the crystallographic data for the two known polymorphs of 2,2,3,3-tetranitrobutane, both of which exhibit the gauche conformation.

Table 1: Crystallographic Data for the Monoclinic Polymorph of 2,2,3,3-Tetranitrobutane (gauche conformer) researchgate.net

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 6.334(1) |

| b (Å) | 11.237(2) |

| c (Å) | 7.989(1) |

| β (°) | 108.45(1) |

| Volume (ų) | 539.5(2) |

| Z | 2 |

| R-value | 0.040 |

Table 2: Crystallographic Data for the Triclinic Polymorph of 2,2,3,3-Tetranitrobutane (gauche conformer) researchgate.net

| Parameter | Value |

|---|---|

| Crystal system | Triclinic |

| Space group | Pī |

| a (Å) | 6.368(1) |

| b (Å) | 6.702(1) |

| c (Å) | 7.086(1) |

| α (°) | 70.18(1) |

| β (°) | 67.24(1) |

| γ (°) | 86.63(1) |

| Volume (ų) | 265.4(1) |

| Z | 1 |

| R-value | 0.050 |

Theoretical and Computational Investigations of 2,2,3,3 Tetranitrobutane

Molecular Modeling and Simulation

Beyond static quantum chemical calculations, molecular modeling and simulation techniques are employed to study the dynamic behavior of 2,2,3,3-tetranitrobutane.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers or rotamers, that arise from rotation about single bonds. lumenlearning.com For 2,2,3,3-tetranitrobutane, rotation around the central C-C bond leads to different rotational isomers, primarily the trans and gauche conformers. rsc.org

Experimental studies using infrared and Raman spectroscopy have shown that 2,2,3,3-tetranitrobutane exists as a mixture of gauche and trans rotamers in the solid state, with the gauche form being predominant. rsc.org In solution, the equilibrium between these conformers is solvent-dependent. For example, at 25 °C, it exists as a mixture of 34% gauche and 66% trans in carbon tetrachloride, while in benzene (B151609), the mixture is 72% gauche and 28% trans. rsc.org

Molecular modeling can be used to calculate the potential energy surface for the rotation around the central C-C bond. This involves calculating the energy of the molecule at various dihedral angles, which helps to identify the stable conformers (energy minima) and the transition states between them (energy maxima). These calculations can provide the energy difference between the gauche and trans isomers and the rotational energy barrier, which are key parameters for understanding the molecule's flexibility and the populations of its conformers at different temperatures.

| Conformer | Dihedral Angle (N-C-C-N) | Relative Stability |

| Trans (Anti) | ~180° | Generally the most stable staggered conformation in simple alkanes due to minimized steric hindrance. pharmacy180.com |

| Gauche | ~60° | A staggered conformation that is typically slightly higher in energy than the anti conformation due to steric interactions between bulky groups. pharmacy180.com |

| Eclipsed | 0°, 120°, 240° | High-energy conformations where substituents on adjacent carbons are aligned, leading to torsional and steric strain. bartleby.com |

Potential Energy Surface Mapping for Conformational Interconversions

The potential energy surface (PES) of a molecule maps its energy as a function of its geometry, providing a fundamental description of its possible shapes, or conformations, and the energy barriers between them. rug.nl For 2,2,3,3-tetranitrobutane, the rotation around the central C2-C3 bond is of particular interest, as it dictates the relative orientation of the bulky nitro groups.

Computational methods, such as ab initio and Density Functional Theory (DFT) calculations, are used to generate the PES. nasa.gov By systematically changing the dihedral angle of the C-C-C-C backbone and calculating the energy at each step, a one-dimensional PES can be constructed. More complex, multi-dimensional surfaces can be generated by simultaneously varying multiple bond angles and lengths. researchgate.netresearchgate.net These surfaces reveal the most stable (lowest energy) conformations, such as the anti and gauche forms, and the transition states (energy maxima) that separate them. The energy difference between these states determines the rotational barrier and the population of each conformer at a given temperature.

Force Field Development and Validation for Polynitroalkane Systems

Molecular dynamics (MD) simulations, which model the movement of atoms over time, rely on a set of mathematical functions and parameters known as a force field. ethz.chusc.edu A force field approximates the potential energy of a system, defining the forces acting on each atom based on its interactions with other atoms. youtube.com Developing an accurate force field for polynitroalkanes, the class of compounds to which 2,2,3,3-tetranitrobutane belongs, is critical for predicting their bulk properties, such as density, heat of formation, and mechanical response. nih.gov

The development process involves:

Functional Form Selection : Choosing mathematical equations to describe bonded (bond stretching, angle bending, dihedral torsions) and non-bonded (van der Waals, electrostatic) interactions. youtube.com

Parameterization : Determining the specific parameters (e.g., force constants, equilibrium bond lengths, partial atomic charges) for these equations. This is often done by fitting the force field's energy calculations to high-level quantum mechanical data or experimental results. ethz.chnih.gov

Validation : Testing the force field by using it to simulate known properties of a set of molecules and comparing the results to experimental data. nih.gov

For polynitroalkanes, accurately modeling the strong electrostatic interactions and the complex torsional potentials associated with the C-NO₂ groups is a significant challenge. youtube.com

Computational Insights into Intramolecular Bonding and Stability

The stability of an energetic material is intrinsically linked to the strength of its chemical bonds. researchgate.net Computational methods provide a means to dissect the intramolecular forces and electronic structure of 2,2,3,3-tetranitrobutane.

Characterization of C-NO₂ Bond Strengths and Electronic Distribution

The C-NO₂ bond is often the "trigger linkage" in nitroalkanes, meaning its dissociation is frequently the initial step in decomposition. jes.or.jpscispace.com The strength of this bond, quantified by its Bond Dissociation Energy (BDE), is a key indicator of the compound's thermal stability. researchgate.net

Computational chemistry allows for the direct calculation of BDEs using various methods. scispace.comresearchgate.net For 2,2,3,3-tetranitrobutane, the high concentration of electron-withdrawing nitro groups significantly influences the C-N bonds. The electronic distribution can be analyzed through population analysis, which assigns partial charges to each atom. This reveals the highly polarized nature of the C-NO₂ bond, with significant positive charge on the nitrogen and carbon atoms and negative charge on the oxygen atoms.

Table 1: Representative Bond Dissociation Energies (BDE) for C-NO₂ Bonds in Nitroalkanes

| Compound | Computational Method | C-NO₂ BDE (kcal/mol) |

| Nitromethane | B3LYP/6-31G** | ~61.9 |

| Nitroethane | G3MP2B3 | ~60.5 |

| 2-Nitropropane | G3MP2B3 | ~59.0 |

Note: The BDE for 2,2,3,3-tetranitrobutane would be influenced by the cumulative electronic effects of all four nitro groups.

Influence of Nitro Groups on Carbon Skeleton Geometry

The presence of four bulky nitro groups in close proximity on the butane (B89635) backbone induces significant steric strain and electronic repulsion. These intramolecular interactions force the carbon skeleton to deviate from the idealized tetrahedral geometry of a simple alkane.

Computational geometry optimization calculates the lowest-energy structure, revealing the effects of these groups:

C-C Bond Lengths : The central C2-C3 bond is expected to be elongated due to repulsion between the nitro groups attached to these carbons.

Bond Angles : The C-C-N and N-C-N bond angles will likely be distorted from the standard 109.5° to accommodate the spatial demands of the nitro groups. nih.gov These steric repulsions are a primary source of the molecule's stored energy.

Predictive Modeling of Spectroscopic Data

Simulated spectra provide a "molecular fingerprint" that can be used to identify a compound and aid in the interpretation of experimental results. cardiff.ac.uk

Simulated IR and Raman Spectra

Infrared (IR) and Raman spectroscopy are vibrational techniques that probe the characteristic frequencies at which a molecule's bonds stretch, bend, and twist. nih.gov Computational software can predict these vibrational frequencies and their corresponding intensities by calculating the second derivatives of the energy with respect to atomic displacements. arxiv.orgresearchgate.net

For 2,2,3,3-tetranitrobutane, the simulated spectra would be dominated by strong absorptions corresponding to the vibrational modes of the nitro groups. These simulations are crucial for identifying specific vibrational signatures that could be used for detection and characterization. brehm-research.deresearchgate.net

Table 2: Predicted Dominant Vibrational Frequencies for 2,2,3,3-Tetranitrobutane

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

| NO₂ Asymmetric Stretch | 1550 - 1600 | Strong intensity in IR spectra. Involves out-of-phase stretching of the N-O bonds. |

| NO₂ Symmetric Stretch | 1350 - 1400 | Strong intensity in IR and Raman spectra. Involves in-phase stretching of the N-O bonds. |

| C-N Stretch | 850 - 920 | Moderate intensity. Involves stretching of the carbon-nitrogen bond. |

| NO₂ Scissoring | 800 - 850 | Bending motion of the O-N-O angle. |

Calculated NMR Chemical Shifts

A comprehensive search of scientific literature and chemical databases did not yield any specific studies that have reported the theoretically calculated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the compound 2,2,3,3-tetranitrobutane.

While computational chemistry, particularly Density Functional Theory (DFT), is a powerful and widely used method for predicting the NMR spectra of organic molecules, it appears that such calculations have not been published for this specific polynitroalkane. numberanalytics.comd-nb.infonih.govnih.gov The prediction of NMR chemical shifts involves complex calculations of the magnetic shielding tensors of nuclei within a molecule, which are highly dependent on the molecular geometry and the electronic environment. nih.govacs.org These calculations are often performed to assist in structure elucidation, for the assignment of complex experimental spectra, or to study the electronic structure of novel compounds. magritek.com

Numerous studies have demonstrated the successful application of computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, to calculate NMR chemical shifts for a wide variety of organic compounds, including other nitro compounds and energetic materials. These theoretical investigations are crucial for understanding the relationship between molecular structure and spectroscopic properties. However, a specific data set for 2,2,3,3-tetranitrobutane is not available in the reviewed literature.

Therefore, a data table of calculated NMR chemical shifts for 2,2,3,3-tetranitrobutane cannot be provided at this time.

Reaction Mechanisms and Kinetics of 2,2,3,3 Tetranitrobutane Transformations

Mechanistic Studies of Direct Nitration Routes to Tetranitrobutanes

The synthesis of polynitroalkanes like 2,2,3,3-tetranitrobutane is a challenging endeavor. While direct nitration is a common method for aromatic compounds, its application to alkanes proceeds through different mechanistic pathways.

Electrophilic aromatic nitration is a well-understood process involving the attack of a nitronium ion (NO₂⁺) on an electron-rich aromatic ring. masterorganicchemistry.comyoutube.com The generation of the nitronium ion, typically from a mixture of concentrated nitric and sulfuric acids, is a key step. masterorganicchemistry.com In contrast, the direct nitration of alkanes does not typically proceed via an electrophilic substitution mechanism due to the inert nature of C-H bonds and the lack of π-electron systems.

However, the principles of using strong nitrating agents are adapted for the synthesis of some aliphatic nitro compounds. For instance, the nitration of certain epoxides to yield dinitrates has been achieved using a boron trifluoride-nitric acid complex, demonstrating the need for highly reactive nitrating species to functionalize aliphatic structures. dtic.mil While specific details for the direct nitration of a simple butane (B89635) backbone to 2,2,3,3-tetranitrobutane are not extensively documented, it is plausible that such a synthesis would require harsh conditions and highly activated nitrating agents, potentially involving radical or ionic intermediates distinct from the classical aromatic substitution pathway.

In the context of aliphatic nitration, the nitronium ion (NO₂⁺) or related polarized nitrogen oxides are crucial electrophilic species. researchgate.netdtic.mil The synthesis of nitroacetylenes, for example, has been accomplished using nitronium tetrafluoroborate (B81430) or nitronium hexafluorophosphate (B91526), highlighting the effectiveness of pre-formed nitronium salts in nitrating unsaturated carbon centers. dtic.mil

For a saturated alkane like butane, a direct four-fold nitration to yield 2,2,3,3-tetranitrobutane would likely involve a complex series of reactions. The initial nitration of a C-H bond is often the most difficult step and may proceed through a radical mechanism. Once a single nitro group is introduced, the acidity of the adjacent C-H protons is increased, potentially facilitating further nitration steps via the formation of nitronate anions. The creation of vicinal dinitro functionalities is known to be synthetically challenging.

Reaction Pathways for Derivative Synthesis

The high density of nitro groups in 2,2,3,3-tetranitrobutane makes it a potentially valuable precursor for the synthesis of other novel compounds. ontosight.ai Its reactivity is centered around the electrophilic nature of the carbon backbone, influenced by the powerful electron-withdrawing nitro groups.

The four nitro groups on adjacent carbons render the carbon backbone of 2,2,3,3-tetranitrobutane highly electron-deficient. This makes the molecule susceptible to attack by nucleophiles. Nucleophilic substitution reactions, where a nucleophile replaces a leaving group, are fundamental in organic chemistry. nih.gov In the case of polynitroalkanes, a nitro group itself can sometimes act as a leaving group, particularly under basic conditions, proceeding through an SNAr-type mechanism if an appropriate aromatic system is present, or other nucleophilic substitution pathways. nih.govresearchgate.net

Elimination reactions, particularly the E2 mechanism, are common pathways for the formation of alkenes from substituted alkanes. libretexts.org These reactions typically require a strong base to abstract a proton from a carbon adjacent (β-position) to a leaving group. libretexts.org In 2,2,3,3-tetranitrobutane, the hydrogens on the terminal methyl groups are in the β-position to the nitro-substituted carbons.

It is plausible that treatment of 2,2,3,3-tetranitrobutane with a strong, non-nucleophilic base could induce an elimination reaction. The abstraction of a proton from one of the methyl groups could lead to the formation of a double bond and the expulsion of a nitro group, resulting in a nitroalkene. The Zaitsev rule generally predicts that the more substituted alkene will be the major product, though this can be influenced by the steric bulk of the base. masterorganicchemistry.com The formation of such unsaturated nitro compounds would open up further synthetic possibilities, as the nitroalkene functionality is a versatile Michael acceptor.

Unimolecular Decomposition Mechanisms

The thermal stability of energetic materials is of paramount importance for their safe handling and application. ontosight.ai The unimolecular decomposition of polynitroalkanes is often the initial step in their thermal breakdown and is a key determinant of their sensitivity.

The decomposition of nitroaromatic compounds like 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) has been studied extensively, with initial steps involving intramolecular condensations or C-NO₂ bond cleavage. nih.govosti.gov For aliphatic nitro compounds, the primary decomposition pathway is often the homolytic cleavage of the C-NO₂ bond to generate an alkyl radical and nitrogen dioxide (NO₂). dtic.mil

Theoretical studies on the decomposition of trinitromethane (B1605510) have shown that C-NO₂ bond rupture is a key initial step, with calculated activation energies. researchgate.net For 2,2,3,3-tetranitrobutane, it is highly probable that the initial step of its unimolecular decomposition is the scission of one of the C-NO₂ bonds. The presence of four such bonds suggests that this would be a relatively low-energy process compared to the cleavage of C-C bonds.

The following table presents hypothetical activation energies for the initial decomposition step of 2,2,3,3-tetranitrobutane, based on typical values for C-NO₂ bond dissociation in similar polynitroalkanes.

Table 1: Estimated Kinetic Parameters for the Unimolecular Decomposition of 2,2,3,3-Tetranitrobutane

| Reaction Pathway | Estimated Activation Energy (kJ/mol) |

| C-NO₂ Bond Homolysis | 150 - 170 |

| C-C Bond Homolysis | > 300 |

Note: These are estimated values based on known data for other polynitroalkanes and are not experimentally determined values for 2,2,3,3-tetranitrobutane.

Following the initial C-NO₂ bond cleavage, a cascade of secondary reactions involving the generated radicals and NO₂ would lead to the final decomposition products, which would likely include various nitrogen oxides, water, carbon dioxide, and carbon monoxide.

Analysis of Bond Dissociation Energies

The initiation of thermal decomposition in a molecule is dictated by the cleavage of its weakest chemical bond. The energy required to break a specific bond homolytically in a gaseous substance is known as the bond dissociation energy (BDE). ucsb.edulibretexts.org For polynitroalkanes like 2,2,3,3-tetranitrobutane, the crucial bonds to consider are the carbon-carbon (C-C), carbon-hydrogen (C-H), and carbon-nitro (C-NO₂) bonds.

Analysis of average bond energies reveals that the C-NO₂ bond is typically the most labile in polynitro compounds. researchgate.netdtic.mil Computational studies on similar energetic molecules consistently identify the fission of the C-NO₂ or O-NO₂ bond as the primary trigger for decomposition due to its comparatively lower BDE. nih.govuri.edu While specific experimental BDE values for 2,2,3,3-tetranitrobutane are not readily found, a comparison of generalized BDEs for the bond types present in the molecule strongly suggests the C-NO₂ bond as the weakest link.

| Bond Type | Typical BDE (kJ/mol) | Reference |

|---|---|---|

| C-H | ~415 | libretexts.org |

| C-C | ~348 | libretexts.org |

| C-N | ~293 | libretexts.org |

| C-NO₂ | ~247 | ucsb.edu |

| N=O | ~607 | msu.edu |

The data clearly indicates that the C-NO₂ bond requires the least energy to cleave compared to the C-C and C-H bonds within the butane backbone. Therefore, the thermal decomposition of 2,2,3,3-tetranitrobutane is predicted to initiate via the scission of one of its four C-NO₂ bonds.

Identification of Initial Decomposition Steps and Intermediates

Based on the bond dissociation energy analysis, the primary step in the thermal decomposition of 2,2,3,3-tetranitrobutane is the homolytic cleavage of a carbon-nitro bond. researchgate.netdtic.mil This unimolecular reaction generates a pair of radical species: the 2,3,3-trinitrobutan-2-yl radical and a nitrogen dioxide (NO₂) radical.

Initial Decomposition Step: C₄H₆(NO₂)₄ → •C₄H₆(NO₂)₃ + •NO₂

This initial step is critical as it produces highly reactive intermediates that drive subsequent reactions. The nitrogen dioxide (•NO₂) produced is a stable radical and a key oxidizing agent in the ensuing decomposition cascade. The 2,3,3-trinitrobutan-2-yl radical is unstable and will undergo further reactions, such as β-scission (cleavage of the central C-C bond), to produce smaller, more stable molecules and additional radicals. These secondary reactions rapidly propagate, leading to a complex mixture of gaseous products, including water (H₂O), carbon monoxide (CO), carbon dioxide (CO₂), and molecular nitrogen (N₂). nih.gov The exact nature and proportion of these intermediates and final products depend heavily on reaction conditions like temperature and pressure.

Kinetic Analysis of Chemical Transformations

The study of chemical kinetics provides quantitative insight into the rates of chemical reactions and the factors that influence them. For 2,2,3,3-tetranitrobutane, this involves determining its rate law, reaction order, and the Arrhenius parameters that describe the temperature dependence of its decomposition.

Determination of Rate Laws and Reaction Orders

A rate law is a mathematical expression that relates the rate of a reaction to the concentration of its reactants. khanacademy.org For a generic reaction, the rate law takes the form: rate = k[A]ⁿ, where k is the rate constant and n is the reaction order with respect to reactant A. khanacademy.org The reaction order must be determined experimentally and indicates how the concentration of a reactant affects the reaction rate. um.edu.mtlibretexts.org

For the unimolecular decomposition of 2,2,3,3-tetranitrobutane, where the initial step involves a single molecule breaking apart, the reaction is often expected to follow first-order kinetics. um.edu.mtnigerianscholars.com A first-order reaction rate is directly proportional to the concentration of the reactant. nigerianscholars.com The rate law would be expressed as:

Rate = k[C₄H₆(NO₂)₄]¹

This implies that if the concentration of 2,2,3,3-tetranitrobutane were doubled, the rate of its decomposition would also double. However, this is a theoretical assumption based on the elementary reaction. The true experimental rate law could be more complex, potentially involving fractional or zero-order kinetics under certain conditions, or changing as the reaction progresses and decomposition products begin to influence the reaction pathways. libretexts.org

Calculation of Activation Energies and Pre-exponential Factors

The temperature dependence of the rate constant k is described by the Arrhenius equation:

k = A * e(-Ea/RT)

Here, Ea is the activation energy, which is the minimum energy required for a reaction to occur. A is the pre-exponential factor, representing the frequency of correctly oriented collisions between molecules. R is the universal gas constant, and T is the absolute temperature.

These parameters must be determined experimentally by measuring the reaction rate constant at various temperatures. A plot of ln(k) versus 1/T yields a straight line with a slope of -Ea/R and a y-intercept of ln(A), allowing for the calculation of both Ea and A.

While specific values for 2,2,3,3-tetranitrobutane are not available, studies on analogous energetic materials like erythritol (B158007) tetranitrate (ETN) show activation energies in the range of 100-150 kJ/mol for O-NO₂ bond cleavage. uri.edu It is expected that the activation energy for the C-NO₂ bond cleavage in 2,2,3,3-tetranitrobutane would fall within a similar range, consistent with a thermally sensitive material.

Influence of Solvent, Temperature, and Catalysis on Reaction Kinetics

Temperature: As described by the Arrhenius equation, temperature has an exponential effect on the reaction rate constant. An increase in temperature leads to a significant increase in the rate of decomposition, as more molecules possess the necessary activation energy to react.

Solvent: For reactions in solution, the solvent can influence kinetics. researchgate.net The polarity of the solvent can affect the stability of the reactants and the transition state. For a decomposition reaction that proceeds through radical intermediates, the solvent's ability to cage these radicals or interact with polar transition states could alter the activation energy and thus the reaction rate. A computational study on 5-nitro-5-R-1,3-dioxane compounds showed that decomposition was favored when carried out in a solvent (DMSO) compared to the gas phase. researchgate.net

Catalysis: The decomposition of nitro compounds can be subject to catalysis. A critical aspect is autocatalysis, where a product of the reaction acts as a catalyst for the reaction itself. rsc.orgnih.gov In the decomposition of 2,2,3,3-tetranitrobutane, the produced nitrogen dioxide (NO₂) is a known oxidizing agent and can accelerate the decomposition of the remaining material, leading to a rapid increase in the reaction rate after an initial induction period. nih.gov The presence of external catalysts, such as metal oxides or acids, can also significantly lower the activation energy by providing an alternative reaction pathway, thereby increasing the decomposition rate.

Advanced Research Perspectives and Applications in Materials Science

Design Principles for Highly Nitrated Compounds in Functional Materials Development

The development of functional materials based on highly nitrated compounds is guided by a set of core design principles aimed at optimizing performance, stability, and safety. A primary objective is to achieve a high density, which is a critical factor for applications requiring high energy density. ontosight.aicranfield.ac.uk The incorporation of multiple nitro groups, as seen in 2,2,3,3-tetranitrobutane, contributes significantly to a molecule's density and energy content. ontosight.ai

Another key principle is the careful management of the oxygen balance within the molecule. An optimal oxygen balance ensures more complete combustion, leading to higher energy release. acs.org The design of highly nitrated compounds also involves enhancing thermal stability to ensure the material can withstand operational temperatures without premature decomposition. ontosight.ai The molecular structure plays a crucial role in this, with factors like bond strength and steric hindrance influencing stability. researchgate.net

Furthermore, the principle of balancing energy and sensitivity is paramount. While high energy content is desirable, it often correlates with increased sensitivity to stimuli such as impact and friction. acs.org Research in this area focuses on molecular modifications and crystal engineering to reduce sensitivity without significantly compromising energetic performance. ontosight.ai

Role of 2,2,3,3-Tetranitrobutane Scaffolds in Tunable Molecular Architectures

The rigid and well-defined structure of the 2,2,3,3-tetranitrobutane molecule makes it a compelling scaffold for the construction of tunable molecular architectures. In materials science, a scaffold is a molecular framework upon which other functional groups or molecules can be assembled to create larger, more complex structures with specific desired properties. dtic.mil The butane (B89635) backbone of 2,2,3,3-tetranitrobutane provides a stable and predictable foundation.

In its crystalline form, 2,2,3,3-tetranitrobutane exists in two polymorphs, both of which adopt a gauche conformation where the two methyl groups are staggered to minimize steric interactions within the crystal lattice. iucr.org This defined conformational preference is a valuable attribute for designing ordered materials. The four nitro groups offer multiple sites for potential functionalization or for directing intermolecular interactions through dipole-dipole forces and hydrogen bonding with other molecules in a composite material.

By strategically modifying the methyl groups or exploring co-crystallization with other functional molecules, it is theoretically possible to tune the properties of the resulting material. This could include altering mechanical properties, tailoring the energetic output, or designing materials with specific optical or electronic characteristics. The predictable geometry of the 2,2,3,3-tetranitrobutane scaffold is a key enabler for the rational design of these complex molecular assemblies.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2(1)/n |

| a (Å) | 8.1944(11) |

| b (Å) | 23.365(3) |

| c (Å) | 8.5838(11) |

| β (°) | 113.501(2) |

| Volume (ų) | 1507.2(3) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.852 |

Computational Materials Design for Nitroalkane-Based Systems

Computational materials design has become an indispensable tool in the development of new materials, including those based on nitroalkanes like 2,2,3,3-tetranitrobutane. These computational approaches allow for the prediction of material properties and the exploration of structure-property relationships before embarking on costly and time-consuming experimental synthesis. researchgate.net

In silico screening involves the use of computational methods to rapidly evaluate large libraries of virtual molecules for desired properties. nih.gov For nitroalkane-based systems, this can involve high-throughput screening to identify candidates with optimal density, heat of formation, and detonation performance. mdpi.com Machine learning models, trained on existing experimental and computational data, are increasingly being used to accelerate this screening process. nih.govmdpi.com

For a compound like 2,2,3,3-tetranitrobutane, computational tools can predict a range of properties. Quantum mechanical calculations can determine its electronic structure, vibrational frequencies, and thermodynamic properties. researchgate.net Molecular dynamics simulations can provide insights into its behavior at the atomic level, including its response to temperature and pressure changes. researchgate.netrsc.orgresearchgate.netrsc.orgnih.gov

A fundamental goal of computational materials design is to elucidate the relationship between a material's structure and its macroscopic properties. uomustansiriyah.edu.iqresearchgate.netdigitellinc.commdpi.com For polynitroalkanes, this involves understanding how the number and position of nitro groups, the nature of the carbon backbone, and the intermolecular interactions in the solid state influence properties such as thermal stability, sensitivity, and energy content. acs.org

Computational studies can systematically vary the molecular structure of compounds related to 2,2,3,3-tetranitrobutane and calculate the resulting changes in properties. This allows for the identification of key structural motifs that lead to desired performance characteristics. For instance, simulations can explore how modifying the substituents on the butane backbone affects the crystal packing and, consequently, the density and stability of the material.

Future Research Directions in Polynitrobutane Chemistry

The field of polynitrobutane chemistry, with 2,2,3,3-tetranitrobutane as a key example, presents several exciting avenues for future research.

While the synthesis of some nitro compounds is well-established, there is a continuous drive to develop more efficient, safer, and environmentally benign synthetic methodologies. mdpi.comrsc.orgorganic-chemistry.org Future research in polynitrobutane chemistry will likely focus on exploring novel synthetic routes that offer better control over the final molecular structure and reduce the use of hazardous reagents. This could involve the development of new catalytic systems for nitration or the use of flow chemistry to improve reaction safety and scalability. organic-chemistry.org The discovery of new synthetic pathways could also open up access to a wider range of polynitrobutane derivatives with tailored properties.

Development of Advanced Characterization Techniques

The precise characterization of the molecular structure and properties of 2,2,3,3-Tetranitrobutane is fundamental to understanding its behavior and potential applications. Researchers employ a variety of advanced analytical techniques to elucidate its structural nuances, particularly concerning its conformational isomerism.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, has been a cornerstone in the study of 2,2,3,3-Tetranitrobutane. A significant finding from these analyses is the existence of rotational isomers, or rotamers, which are stereoisomers that can be interconverted by rotation about single bonds. rsc.orgwikipedia.org For 2,2,3,3-Tetranitrobutane, this rotation occurs around the central carbon-carbon bond.

Studies have shown that in the solid state, 2,2,3,3-Tetranitrobutane exists as a mixture of gauche and trans rotamers, with the gauche form being predominant. rsc.org The trans conformation is one where the substituents are on opposite sides, leading to a more linear arrangement, while in the gauche conformation, they are adjacent to each other. In solution, the equilibrium between these rotamers is influenced by the solvent. For instance, in a carbon tetrachloride solution at 25°C, the mixture consists of approximately 34% gauche and 66% trans forms. rsc.org Conversely, in a benzene (B151609) solution, the equilibrium shifts to 72% gauche and 28% trans. rsc.org This solvent-dependent conformational preference highlights the role of intermolecular interactions in determining the molecular geometry.

The assignment of specific vibrational frequencies in the IR and Raman spectra to the stretching and bending modes of the molecule's functional groups provides a detailed fingerprint of the compound. rsc.org These spectral data are crucial for confirming the presence of the nitro groups and the carbon skeleton.

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for structural elucidation in solution. msu.edu Both ¹H and ¹³C NMR would be expected to provide key information about the chemical environment of the hydrogen and carbon atoms in 2,2,3,3-Tetranitrobutane. multiscreensite.com The chemical shifts and coupling constants would be sensitive to the electronic environment created by the electron-withdrawing nitro groups and could potentially distinguish between the different rotamers in solution, especially if their interconversion is slow on the NMR timescale. msu.edunih.gov

Mass spectrometry (MS) is a vital technique for determining the molecular weight and fragmentation pattern of compounds. nih.gov For 2,2,3,3-Tetranitrobutane, high-resolution mass spectrometry would confirm its elemental composition. Tandem mass spectrometry (MS/MS) could be employed to study its fragmentation pathways, which can provide insights into the relative strengths of its chemical bonds and its decomposition mechanisms. nih.govresearchgate.net

Table 1: Rotational Isomerism of 2,2,3,3-Tetranitrobutane in Different Media

| Medium | Predominant Rotamer | Percentage of Gauche Form | Percentage of Trans Form |

|---|---|---|---|

| Solid State | Gauche | Predominant | Minority |

| Carbon Tetrachloride Solution (25°C) | Trans | 34% | 66% |

Expanding the Theoretical Understanding of Molecular Behavior and Reactivity

Theoretical and computational chemistry provide powerful methodologies to complement experimental findings and to predict the properties and reactivity of molecules like 2,2,3,3-Tetranitrobutane. These approaches can offer insights into aspects of molecular behavior that are difficult or impossible to observe directly through experimentation.

Conformational Analysis:

The study of how a molecule's energy changes with the rotation around its single bonds is known as conformational analysis. libretexts.orglumenlearning.com For 2,2,3,3-Tetranitrobutane, the primary focus of conformational analysis is the rotation around the central C-C bond, which gives rise to the staggered and eclipsed conformations. The staggered conformations, which include the anti and gauche forms, are generally more stable due to lower torsional strain. libretexts.org The eclipsed conformations represent energy maxima where the substituents on the adjacent carbon atoms are aligned, leading to increased steric and torsional strain. libretexts.orglumenlearning.com

While specific energy values for the conformers of 2,2,3,3-Tetranitrobutane are not detailed in the provided search results, the principles of conformational analysis for substituted butanes can be applied. The bulky and highly polar nitro groups would be expected to have significant steric and electrostatic interactions that govern the relative energies of the different conformers. The anti conformation, where the two C(NO₂)₂ groups are furthest apart, would likely be the lowest energy staggered conformer. The gauche conformer, with these groups at a 60° dihedral angle, would be at a higher energy level due to steric repulsion. libretexts.org Computational methods, such as Density Functional Theory (DFT), are well-suited to calculate the potential energy surface for this rotation and to determine the energy differences between the various conformers. researchgate.netresearchgate.net

Molecular Reactivity and Decomposition:

A key area of theoretical investigation for energetic materials like 2,2,3,3-Tetranitrobutane is the prediction of their reactivity and decomposition pathways. The thermal stability of the molecule is a critical property. ontosight.ai Theoretical studies on similar nitroalkanes often focus on identifying the weakest chemical bond, as its cleavage is typically the initial step in thermal decomposition. researchgate.netnih.gov For 2,2,3,3-Tetranitrobutane, the C-N bonds are likely candidates for the initial homolytic cleavage, leading to the formation of nitrogen dioxide (NO₂) and a carbon-centered radical. Another possible decomposition pathway could involve the elimination of nitrous acid (HONO). researchgate.net

Quantum chemical calculations can be used to determine the bond dissociation energies (BDEs) for the various bonds within the molecule. The bond with the lowest BDE is generally considered the trigger linkage for decomposition. Furthermore, these calculations can map out the entire reaction pathway for decomposition, identifying transition states and calculating activation energies for each step. rsc.org This information is invaluable for predicting the stability of the compound and for understanding the mechanism of its energy release. Molecular dynamics (MD) simulations, particularly reactive molecular dynamics (ReaxFF), can also be employed to simulate the decomposition process at the atomic level under various conditions of temperature and pressure, providing a dynamic picture of the chemical reactions involved. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.